molecular formula C28H27N3O3 B10805082 N-(2-Methoxybenzyl)-2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(2-Methoxybenzyl)-2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B10805082
M. Wt: 453.5 g/mol
InChI Key: FKFXFXHNPGCBSG-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for WAY-329341 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories with stringent conditions to ensure purity and efficacy . Industrial production methods would likely involve large-scale synthesis processes, adhering to strict quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

WAY-329341 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include strong acids, bases, and solvents that can facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-329341 has several scientific research applications:

Mechanism of Action

WAY-329341 exerts its effects by inhibiting ABL kinase activity. This inhibition disrupts the signaling pathways that ABL kinase is involved in, leading to altered cellular functions. The molecular targets and pathways involved include the ABL kinase enzyme and its downstream signaling partners .

Comparison with Similar Compounds

WAY-329341 is unique due to its specific inhibition of ABL kinase. Similar compounds include:

    Imatinib: Another ABL kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Dasatinib: A multi-kinase inhibitor that also targets ABL kinase.

    Nilotinib: A selective ABL kinase inhibitor with improved efficacy and safety profiles compared to earlier inhibitors.

These compounds share similar mechanisms of action but differ in their specificity, potency, and therapeutic applications .

Properties

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C28H27N3O3/c1-30-17-22(19-11-7-8-14-23(19)30)26-25(20-12-5-6-13-21(20)28(33)31(26)2)27(32)29-16-18-10-4-9-15-24(18)34-3/h4-15,17,25-26H,16H2,1-3H3,(H,29,32)

InChI Key

FKFXFXHNPGCBSG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3C(C4=CC=CC=C4C(=O)N3C)C(=O)NCC5=CC=CC=C5OC

Origin of Product

United States

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